molecular formula C₂₀₆H₃₀₅N₅₁O₆₆ B029712 Enfuvirtide Acetate CAS No. 914454-00-5

Enfuvirtide Acetate

Numéro de catalogue B029712
Numéro CAS: 914454-00-5
Poids moléculaire: 4492 g/mol
Clé InChI: PEASPLKKXBYDKL-FXEVSJAOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The large-scale commercial synthesis of Enfuvirtide represents a significant advancement in the field of peptide therapeutics, showcasing the feasibility of producing complex peptides like Enfuvirtide on a commercial scale. The synthesis process of Enfuvirtide is a testament to the sophisticated methodologies developed for peptide synthesis, which have been crucial in bringing this first-in-class membrane fusion inhibitor to market for HIV treatment (Bray, 2003).

Applications De Recherche Scientifique

Injectable Delivery System for HIV Treatment

Kapoor, Katare, and Dhawan (2012) developed an injectable, phase-sensitive, in situ forming implantable delivery system for enfuvirtide, used in HIV treatment. This system employed poly (D,L-lactide-co-glycolide), a biodegradable polymer, and extended the drug release, maintaining therapeutic effectiveness for up to 48 hours. The formulation showed physicochemical and conformational stability for at least 6 months and was biocompatible with animal tissue (Kapoor, Katare, & Dhawan, 2012).

Mathematical Modeling in Combination Therapy

Chowdhury, Roy, and Smith (2016) developed a mathematical model to study enfuvirtide's effect in combination with protease inhibitors (PIs) for HIV treatment. Their model revealed that enfuvirtide and PIs combination therapy provided better outcomes than single drug activity. The study recommended expanding enfuvirtide use in combination with PIs beyond salvage therapy (Chowdhury, Roy, & Smith, 2016).

Sustained-Release Formulation Development

Rothstein, Huber, Sluis-Cremer, and Little (2013) described the development of enfuvirtide-loaded, degradable poly(lactic-co-glycolic) acid microparticles. This formulation provided linear in vitro release of the drug over an 18-day period, potentially enhancing enfuvirtide's attractiveness for use in combination antiretroviral therapies (Rothstein, Huber, Sluis-Cremer, & Little, 2013).

Improved Pharmacological and Structural Properties

Zhu et al. (2015) highlighted the development of a peptide, AP3, using an artificial peptide strategy, which showed improved antiviral activity, resistance profile, and pharmacological properties over enfuvirtide. AP3's structure allowed it to fold into single-helix and interact effectively with gp41 NHR, making it a potential new HIV fusion inhibitor (Zhu et al., 2015).

Enfuvirtide-PEG Conjugate for Improved Pharmacokinetics

Cheng et al. (2016) presented a strategy to improve enfuvirtide's pharmacokinetic profile by conjugating it with polyethylene glycol (PEG). The ENF-PEG conjugate showed high solubility and extended half-life in rats, maintaining similar antiviral activity to enfuvirtide (Cheng et al., 2016).

Patent Review on HIV-1 gp41 Targeting Peptide Fusion Inhibitors

Zhang, Li, and Jiang (2015) reviewed patents and research articles on the development of new peptide fusion inhibitors targeting HIV-1 gp41. They emphasized strategies like adding pocket-binding domains to enfuvirtide and linking M-T hooks for improved anti-HIV efficacy and pharmaceutical properties (Zhang, Li, & Jiang, 2015).

Baseline Susceptibilities of HIV-1 Group O to Enfuvirtide

Depatureaux et al. (2010) assessed the natural genotypic and phenotypic susceptibilities to enfuvirtide of HIV group O samples and strains. Despite the natural genotypic resistance, HIV-O variants appeared phenotypically susceptible, suggesting enfuvirtide's potential use in antiretroviral treatments for HIV-O-infected patients (Depatureaux et al., 2010).

Ultrasound-Mediated Transdermal Delivery

Snook et al. (2019) investigated ultrasound-mediated transdermal delivery of enfuvirtide in a porcine model. The study indicated that chronic, low-frequency ultrasound exposure could be an effective means for transdermal delivery of medications like enfuvirtide (Snook et al., 2019).

Inhibiting Entry of Enfuvirtide-Resistant HIV-1

Ikeda et al. (2019) developed helix-grafted display proteins that inhibited HIV-1 entry. These proteins were effective against enfuvirtide-resistant HIV-1 strains and designed for serum stability, demonstrating potential as evolved biologics against HIV-1 (Ikeda et al., 2019).

Gene Fragment Polymerization for Increased Yield

Gudipudi et al. (2014) employed a gene polymerization strategy to increase the yield of recombinant enfuvirtide (rT20). The strategy involved expressing rT20 in Escherichia coli as a repeat polypeptide, resulting in a significantly higher yield with biological activity similar to Fuzeon (Gudipudi et al., 2014).

Safety And Hazards

Enfuvirtide Acetate is intended for R&D use only. It is not recommended for medicinal, household, or other uses .

Orientations Futures

Enfuvirtide is the first drug to inhibit the entry of HIV-1 into host cells. The major unmet need is for antiretroviral drugs with activity against HIV strains resistant to existing ARV drugs .

Propriétés

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEASPLKKXBYDKL-FXEVSJAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C204H301N51O64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4492 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enfuvirtide Acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.